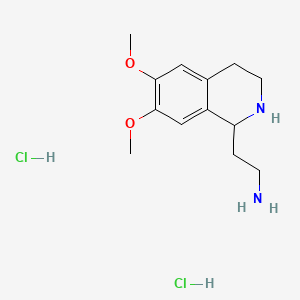

1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Descripción general

Descripción

1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of aminoethyl and dimethoxy groups further enhances its chemical reactivity and potential utility in research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves multiple steps:

Starting Materials: The synthesis often begins with commercially available 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH.

Automated Purification Systems: Using automated purification systems to ensure consistent quality and efficiency in the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound belongs to the tetrahydroisoquinoline class of alkaloids, characterized by a bicyclic structure that includes a nitrogen atom. Its molecular formula is , with a molecular weight of approximately 300.22 g/mol. The presence of methoxy groups enhances its pharmacological properties by increasing lipophilicity and modulating receptor interactions.

Neuropharmacology

1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride has been investigated for its potential neuroprotective effects. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in neurotherapeutics .

Cancer Treatment

Recent studies have highlighted the compound's role in enhancing the efficacy of chemotherapeutic agents. For instance, derivatives of tetrahydroisoquinoline have shown promise in reversing multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) activity. This is particularly relevant in the context of doxorubicin treatment, where co-administration with tetrahydroisoquinoline derivatives resulted in increased sensitivity of cancer cells to the drug .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including the Pomeranz-Fritsch cyclization technique. This approach allows for the formation of chiral tetrahydroisoquinoline derivatives that possess enhanced biological activity .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of tetrahydroisoquinoline derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and oxidative damage markers compared to control groups .

Case Study 2: Cancer Drug Resistance

Another investigation focused on the impact of tetrahydroisoquinoline derivatives on P-glycoprotein-mediated drug resistance in breast cancer cells. The findings demonstrated that specific derivatives effectively inhibited P-gp activity, leading to improved accumulation of doxorubicin within the cells and enhanced cytotoxicity .

Mecanismo De Acción

The mechanism of action of 1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can mimic the structure of neurotransmitters, allowing the compound to bind to neurotransmitter receptors and modulate their activity. This interaction can influence various signaling pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-Aminoethyl)-3,4-dimethoxy-1,2,3,4-tetrahydroisoquinoline

- 1-(2-Aminoethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline

- 1-(2-Aminoethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both aminoethyl and dimethoxy groups enhances its reactivity and potential for diverse applications compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential insights and applications in chemistry, biology, medicine, and industry.

Actividad Biológica

1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride (referred to as F-36 ) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

F-36 is a tetrahydroisoquinoline derivative characterized by the following structural formula:

This compound exhibits a molecular weight of approximately 276.18 g/mol and is soluble in water due to the presence of dihydrochloride salt forms.

1. Cardioprotective Effects

A notable study investigated the cardioprotective properties of F-36. It was found to exert a positive inotropic effect on the contractile activity of rat papillary muscles. The compound enhanced the Na+/Ca2+-exchange mechanism in cardiomyocytes, which is critical for heart function. Specifically, experiments indicated that concentrations ranging from 5 µM to 100 µM significantly improved contractility without inducing toxicity .

2. Antibacterial Activity

F-36 has also demonstrated antibacterial properties. In vitro studies showed that it exhibited activity against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

3. Anti-inflammatory Properties

Research has highlighted F-36's potential in modulating inflammatory responses. It was tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showing significant inhibitory effects at concentrations around 10 µg/mL . This suggests a therapeutic role in conditions characterized by chronic inflammation.

4. Antitumor Activity

F-36 has been explored for its antitumor potential, particularly in enhancing the efficacy of chemotherapeutic agents like doxorubicin. Studies indicated that F-36 could sensitize cancer cells to doxorubicin by modulating P-glycoprotein (P-gp) activity, a key player in drug resistance .

The biological activities of F-36 can be attributed to several mechanisms:

- Calcium Modulation : The enhancement of Na+/Ca2+-exchange suggests that F-36 may influence calcium homeostasis in cardiac tissues.

- Cytokine Inhibition : By inhibiting TNF-α and IL-6 production, F-36 may reduce inflammatory pathways involved in various diseases.

- P-glycoprotein Interaction : Its ability to modulate P-gp suggests a mechanism for overcoming drug resistance in cancer therapy.

Case Studies

- Cardiac Function Study : A study published in the American Journal of Pharmaceutical Research demonstrated that F-36 improved cardiac contractility through Na+/Ca2+-exchange modulation . The study utilized isolated rat heart tissues to assess contractile responses at varying concentrations.

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of F-36 compared with established antibiotics, revealing its potential as an alternative treatment option for resistant bacterial strains .

- Cancer Treatment Synergy : Research highlighted the synergistic effects of F-36 with doxorubicin in multidrug-resistant cancer cell lines, providing insights into its application in enhancing chemotherapeutic efficacy .

Propiedades

IUPAC Name |

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.2ClH/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2;;/h7-8,11,15H,3-6,14H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFSPSPNZBYUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CCN)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656559 | |

| Record name | 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14421-47-7 | |

| Record name | 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.